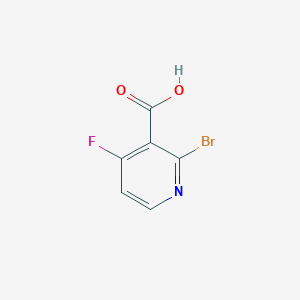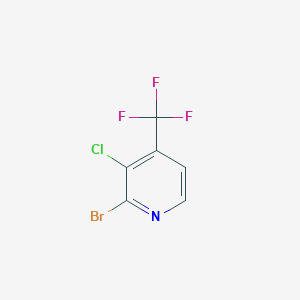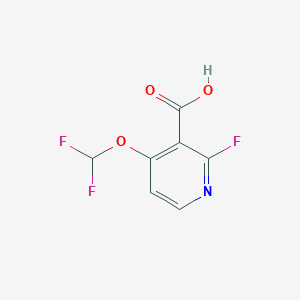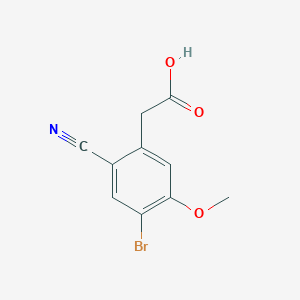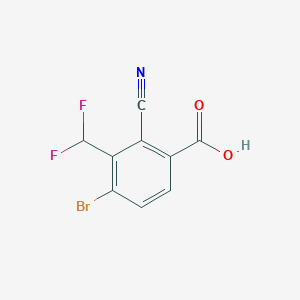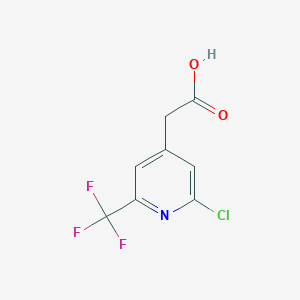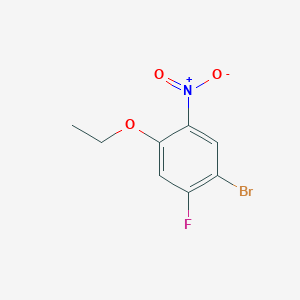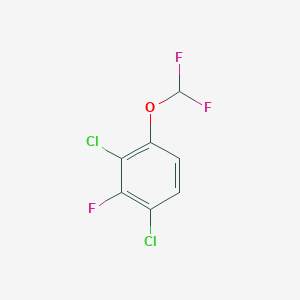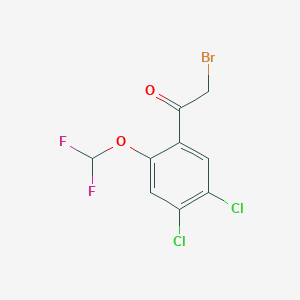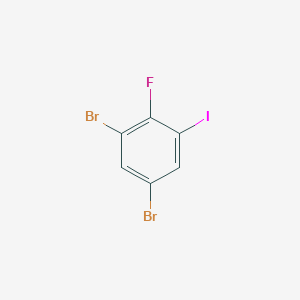
1,5-Dibromo-2-fluoro-3-iodobenzene
Übersicht
Beschreibung
“1,5-Dibromo-2-fluoro-3-iodobenzene” is a chemical compound with the molecular formula C6H2Br2FI . It is a yellow solid or liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions . For example, Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular weight of “1,5-Dibromo-2-fluoro-3-iodobenzene” is 379.79 . The InChI code is1S/C6H3BrFI/c7-4-2-1-3-5 (8)6 (4)9/h1-3H . Physical And Chemical Properties Analysis
“1,5-Dibromo-2-fluoro-3-iodobenzene” is a yellow solid or liquid at room temperature . The boiling point is 294.3±40.0 °C .Wissenschaftliche Forschungsanwendungen
Synthetic Precursors and Catalysis 1,5-Dibromo-2-fluoro-3-iodobenzene serves as a valuable precursor for diverse organic transformations, leveraging its halogenated structure for regioselective modifications and synthesis. Diemer, Leroux, and Colobert (2011) highlight its role in creating synthetically valuable derivatives through regioselective bromination and halogen/metal permutations, emphasizing its importance in the synthesis of complex organic molecules (Diemer, Leroux, & Colobert, 2011).
Fluorinated Aromatic Compounds in Organometallic Chemistry The study of fluorinated aromatic compounds, including those related to 1,5-Dibromo-2-fluoro-3-iodobenzene, reveals their significant role in organometallic chemistry and transition-metal-based catalysis. Pike, Crimmin, and Chaplin (2017) discuss how fluorobenzenes, by virtue of their fluorine substituents, serve as versatile solvents or ligands in organometallic reactions, enhancing the development of new catalytic processes and synthetic strategies (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure and Intermolecular Interactions The fluorination pattern in compounds like 1,5-Dibromo-2-fluoro-3-iodobenzene influences their crystal structures and intermolecular interactions. Thalladi et al. (1998) explore C−H···F−C interactions in crystalline fluorobenzenes, elucidating the weak acceptor capabilities of the C−F group and its impact on the structural determination of these compounds (Thalladi et al., 1998).
Computational Chemistry for Predicting Crystal Structures Misquitta, Welch, Stone, and Price (2008) illustrate the use of first principles and SAPT(DFT) calculations to predict the crystal structure of related halogenated benzene compounds. Their work demonstrates the potential of computational chemistry in accurately forecasting the crystalline arrangements of such molecules, aiding in the design of new materials with desired physical properties (Misquitta et al., 2008).
Halogen Scrambling and Reactivity The reactivity and halogen scrambling in halogenated arenes, including 1,5-Dibromo-2-fluoro-3-iodobenzene, provide insights into their chemical behavior under various conditions. Mongin, Marzi, and Schlosser (2001) discuss the ortho-lithiation and halogen migration phenomena in halogenated arenes, shedding light on the complex reactivity patterns that can inform synthetic strategies for accessing a wide range of organic compounds (Mongin, Marzi, & Schlosser, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,5-dibromo-2-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGHSRNZGPPAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-fluoro-3-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



